molecular formula C12H21BO3 B14044010 4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-4-YL)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-4-YL)-1,3,2-dioxaborolane

Cat. No.: B14044010
M. Wt: 224.11 g/mol
InChI Key: RIFRVMUNYRPBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-4-YL)-1,3,2-dioxaborolane is an organoboron compound Organoboron compounds are widely used in organic synthesis due to their versatility and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-4-YL)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable precursor of the tetrahydrooxepin ring. Common reagents used in the synthesis include boron tribromide, boron trichloride, and boronic acids. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent the hydrolysis of boron-containing intermediates.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-4-YL)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron atom to a borohydride.

    Substitution: The boron atom can participate in substitution reactions, where the dioxaborolane ring is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while reduction could produce borohydrides. Substitution reactions can lead to a variety of functionalized boron compounds.

Scientific Research Applications

Chemistry

In chemistry, 4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-4-YL)-1,3,2-dioxaborolane can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, organoboron compounds are explored for their potential as therapeutic agents. This compound could be investigated for its ability to interact with biological targets, such as enzymes or receptors, and its potential use in drug delivery systems.

Industry

In industry, this compound may find applications in the production of polymers, agrochemicals, and electronic materials. Its reactivity and stability make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-4-YL)-1,3,2-dioxaborolane would depend on its specific application. In chemical reactions, the boron atom can act as a Lewis acid, facilitating the formation of new bonds. In biological systems, the compound may interact with molecular targets through hydrogen bonding, coordination to metal centers, or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organoboron compounds such as:

  • Phenylboronic acid
  • Trimethylborane
  • Boronic esters

Uniqueness

What sets 4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-4-YL)-1,3,2-dioxaborolane apart is its unique combination of a dioxaborolane ring and a tetrahydrooxepin moiety

Properties

Molecular Formula

C12H21BO3

Molecular Weight

224.11 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2,3,4,7-tetrahydrooxepin-5-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C12H21BO3/c1-11(2)12(3,4)16-13(15-11)10-6-5-8-14-9-7-10/h7H,5-6,8-9H2,1-4H3

InChI Key

RIFRVMUNYRPBPY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCOCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.